molecular formula C7H13NO2 B14845247 5-Propylmorpholin-3-one

5-Propylmorpholin-3-one

Cat. No.: B14845247
M. Wt: 143.18 g/mol
InChI Key: ABRSYFJLBXYWCE-UHFFFAOYSA-N
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Description

5-Propylmorpholin-3-one is an organic compound that belongs to the class of morpholinones It consists of a morpholine ring substituted with a propyl group at the 5-position and a ketone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylmorpholin-3-one can be achieved through several methods. One common approach involves the cyclization of 1,2-amino alcohols with α-haloacid chlorides. The reaction typically proceeds through a sequence of coupling, cyclization, and reduction reactions. For example, starting from 1,2-amino alcohols, the intermediate is formed by coupling with α-haloacid chlorides, followed by cyclization to form the morpholine ring, and finally reduction to yield the desired morpholinone .

Industrial Production Methods

Industrial production of this compound can be scaled up using eco-friendly and cost-effective processes. One such method involves the use of transition metal catalysis, which allows for efficient and stereoselective synthesis. The process can be optimized for large-scale production by employing solid-phase synthesis techniques and using readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

5-Propylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 5-Propylmorpholin-3-ol.

    Substitution: Various substituted morpholinones depending on the electrophile used.

Scientific Research Applications

5-Propylmorpholin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Propylmorpholin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the propyl and ketone substitutions.

    4-Morpholin-3-one: Similar structure but with different substitution patterns.

    N-Substituted Morpholinones: Compounds with various substituents on the nitrogen atom.

Uniqueness

5-Propylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the ketone functionality allows for unique interactions with molecular targets and provides opportunities for further functionalization .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

5-propylmorpholin-3-one

InChI

InChI=1S/C7H13NO2/c1-2-3-6-4-10-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)

InChI Key

ABRSYFJLBXYWCE-UHFFFAOYSA-N

Canonical SMILES

CCCC1COCC(=O)N1

Origin of Product

United States

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